![molecular formula C8H5Br2NO2 B2842958 1-(2,2-Dibromoethenyl)-2-nitrobenzene CAS No. 253684-24-1](/img/structure/B2842958.png)
1-(2,2-Dibromoethenyl)-2-nitrobenzene
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Description
1-(2,2-Dibromoethenyl)-2-nitrobenzene, also known as DBNB, is a chemical compound with a wide range of applications in the fields of science and technology. It is a colorless, crystalline solid with a molecular weight of 263.99 g/mol and a melting point of 28-29°C. DBNB is used in a variety of industries, including the production of pharmaceuticals, dyes, and explosives. This compound is also used as a reagent in the synthesis of other compounds and as an intermediate in the production of a number of other chemicals.
Scientific Research Applications
Synthesis and Intermediates
- 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the synthesis of dofetilide, a medication for arrhythmia treatment, is synthesized from 4-nitrophenol and 1,2-dibromoethane via Williamson Reaction, showcasing the importance of similar compounds in pharmaceutical synthesis (Zhai Guang-xin, 2006).
Luminescence and Selectivity Studies
- A luminescent Zn(II) complex demonstrated high selectivity toward nitrobenzene, resulting in color change and luminescence quenching, highlighting the potential of similar compounds in developing selective sensing systems (S. Das, P. K. Bharadwaj, 2006).
Environmental and Catalytic Applications
- Zerovalent iron (Fe0) has been used for the reduction of nitrobenzene to aniline in synthetic wastewater, illustrating the relevance of such compounds in environmental pollutant degradation (R. Mantha, K. Taylor, N. Biswas, J. K. Bewtra, 2001).
- Reduced graphene oxide demonstrated high catalytic activity for the reduction of nitrobenzene at room temperature, showing the application in catalysis (Yongjun Gao, Ding Ma, Chunlei Wang, J. Guan, X. Bao, 2011).
Photophysics and Photochemistry
- Nitrobenzene, a simple nitroaromatic compound, exhibits complex photophysics and photochemistry, suggesting potential for detailed photophysical studies of related compounds (A. Giussani, G. Worth, 2017).
Sensor Development
- A Zn(II)-based metal-organic framework showed high sensitivity as a luminescent sensor for various compounds, including nitrobenzene, underscoring the utility in sensor technology (Tian-Yang Xu, Jia‐Ming Li, Ya-Hui Han, Ai-Rong Wang, K. He, Zhong-feng Shi, 2020).
properties
IUPAC Name |
1-(2,2-dibromoethenyl)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO2/c9-8(10)5-6-3-1-2-4-7(6)11(12)13/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGWIGUULRYFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(Br)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dibromoethenyl)-2-nitrobenzene |
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